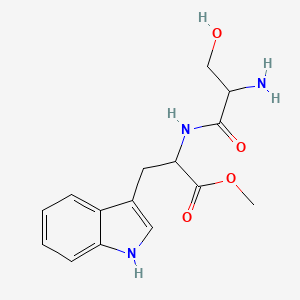
6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride is a chemical compound with the molecular formula C16H20ClNO2 and a molecular weight of 293.789 g/mol It is known for its unique structure, which includes a phenethylazanium group attached to a methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with phenethylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product . The reaction conditions generally include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Catalyst: Hydrochloric acid
Reaction Time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine intermediate can be reduced to form the final amine product.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
科学的研究の応用
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by donating electrons to neutralize free radicals. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Eugenol: A natural methoxyphenol used in perfumes and cosmetics, known for its antioxidant properties.
Isoeugenol: Another methoxyphenol with similar applications and biological activities.
Apocynin: A methoxyphenol derivative used as an inhibitor of NADPH oxidase.
Uniqueness
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride is unique due to its specific structure, which combines a phenethylazanium group with a methoxyphenyl moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
68397-99-9 |
|---|---|
分子式 |
C16H20ClNO2 |
分子量 |
293.79 g/mol |
IUPAC名 |
(2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-19-15-9-5-8-14(16(15)18)12-17-11-10-13-6-3-2-4-7-13;/h2-9,17-18H,10-12H2,1H3;1H |
InChIキー |
YYZUFYKODAJYFZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1O)C[NH2+]CCC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




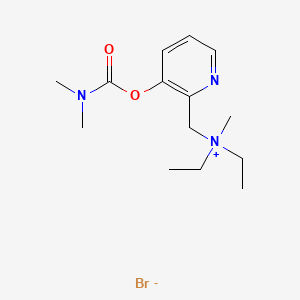
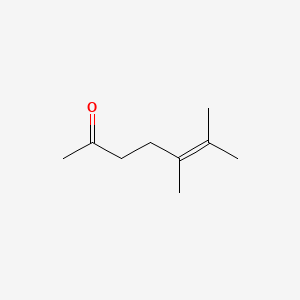
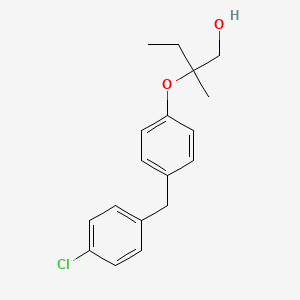
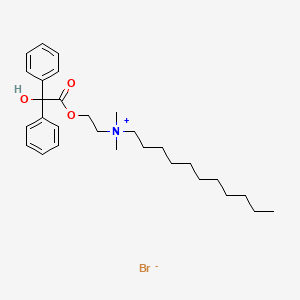
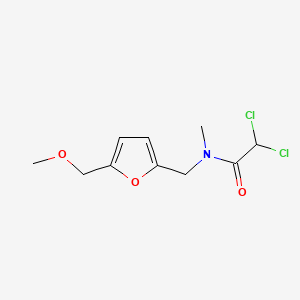

![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)
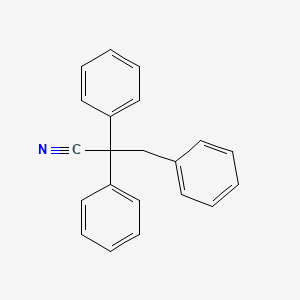
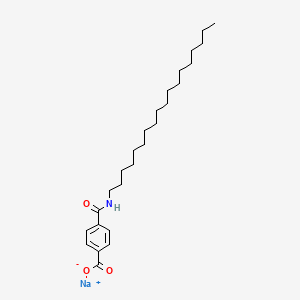

![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
